molecular formula C11H13BrO2 B3120028 3-(3-Bromophenoxy)tetrahydropyran CAS No. 258523-55-6

3-(3-Bromophenoxy)tetrahydropyran

Cat. No. B3120028
CAS RN: 258523-55-6
M. Wt: 257.12 g/mol
InChI Key: WCPPMSSSKRCJMJ-UHFFFAOYSA-N
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Description

3-(3-Bromophenoxy)tetrahydropyran, also known as BPTP, is a chemical compound that has been the focus of significant research in recent years. It is a halogenated heterocycle used as a building block in organic synthesis .


Synthesis Analysis

Tetrahydropyrans are important motifs in biologically active molecules. Common strategies for their synthesis are based on typical retrosynthetic disconnections . For instance, 2-tetrahydropyranyl (THP) ethers derived from the reaction of alcohols and 3,4-dihydropyran are commonly used as protecting groups in organic synthesis .


Molecular Structure Analysis

The molecular formula of this compound is C11H13BrO2. It is a six-membered ring containing five carbon atoms and one oxygen atom .


Chemical Reactions Analysis

Tetrahydropyrans are synthesized through various methods, including the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . Other methods include the reaction of tertiary 1,4- and 1,5-diols with cerium ammonium nitrate at room temperature .

Scientific Research Applications

Pyrolysis Studies and Mechanistic Insights

A study focused on the pyrolysis kinetics of tetrahydropyranyl phenoxy ethers, including 2-(4-bromophenoxy)tetrahydro-2H-pyran, which shares a close structural relationship with 3-(3-Bromophenoxy)tetrahydropyran. The research explored the gas-phase pyrolysis in a static system, yielding insights into the homogeneity, unimolecular nature, and first-order rate law consistency of the pyrolysis process. Theoretical calculations suggested a mechanism involving a four-membered cyclic transition state, underlining the influence of the phenoxy group and the polarization of bonds in the rate-determining process (Álvarez-Aular et al., 2018).

Synthesis of Novel Compounds

Another research avenue for this compound is its use in the synthesis of complex organic compounds. For example, the Prins cyclization of 3-bromobut-3-en-1-ols and aldehydes has been utilized to synthesize tetrahydropyranones with significant diastereoselectivity, leading to novel anticancer compounds. This demonstrates the compound's role in facilitating the creation of biologically active molecules with potential pharmaceutical applications (Bora et al., 2023).

Antioxidant and Biological Activities

The structural motif of bromophenols, to which this compound is related, has been identified in compounds extracted from marine algae, exhibiting potent DPPH radical scavenging activity. These findings suggest the potential of bromophenol derivatives in antioxidant applications, highlighting their relevance in studies aimed at discovering new natural antioxidants (Li et al., 2008).

Material Science Applications

Research into the functionalization of cellulose with this compound derivatives has led to the development of novel polymers such as 3-mono-O-hydroxyethyl cellulose. These materials exhibit solubility in water and avoid thermoreversible gelation, demonstrating the compound's utility in creating functionalized polymers with unique properties (Fenn & Heinze, 2009).

Organic Synthesis and Catalysis

The compound has also played a role in studies focusing on the stereochemistry of nucleophilic substitution reactions, where its derivatives are used to understand the effects of substituents on the conformation and reactivity of oxocarbenium ions. This research provides valuable insights into the mechanisms of organic reactions, aiding in the development of more efficient synthetic methodologies (Ayala et al., 2003).

Safety and Hazards

Tetrahydropyran is a highly flammable liquid and vapor, which can cause skin and eye irritation as well as respiratory irritation. It forms peroxides on contact with air, which can pose an explosion hazard if stored in an uninhibited condition .

Future Directions

Tetrahydropyrans are structural motifs abundantly present in a range of biologically important marine natural products. Therefore, significant efforts have been made to develop efficient and versatile methods for the synthesis of tetrahydropyran derivatives . These efforts will likely continue in the future, given the importance of these compounds in various fields, including pharmaceuticals.

properties

IUPAC Name

3-(3-bromophenoxy)oxane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c12-9-3-1-4-10(7-9)14-11-5-2-6-13-8-11/h1,3-4,7,11H,2,5-6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPPMSSSKRCJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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